molecular formula C21H16N2O6 B1222250 10,11-Methylenedioxy-20(RS)-camptothecin

10,11-Methylenedioxy-20(RS)-camptothecin

Cat. No.: B1222250
M. Wt: 392.4 g/mol
InChI Key: RPFYDENHBPRCTN-UHFFFAOYSA-N
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Description

10,11-Methylenedioxy-20(RS)-camptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, particularly its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin typically involves multiple steps, starting from camptothecin. The key steps include:

    Protection of the hydroxyl groups: This is often achieved using silyl or benzyl protecting groups.

    Formation of the methylenedioxy bridge: This step involves the reaction of the protected camptothecin with formaldehyde and a suitable acid catalyst to form the methylenedioxy group.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 10,11-Methylenedioxy-20(RS)-camptothecin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the methylenedioxy group, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the lactone ring, converting it into a more stable carboxylate form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Carboxylate forms of camptothecin.

    Substitution: Various functionalized camptothecin derivatives.

Scientific Research Applications

10,11-Methylenedioxy-20(RS)-camptothecin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.

    Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition.

    Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of solid tumors.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The primary mechanism of action of 10,11-Methylenedioxy-20(RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

    Camptothecin: The parent compound from which 10,11-Methylenedioxy-20(RS)-camptothecin is derived.

    Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.

    Irinotecan: Another camptothecin derivative, widely used in the treatment of colorectal cancer.

Uniqueness: this compound is unique due to its methylenedioxy group, which enhances its stability and potency compared to camptothecin. This modification also improves its ability to inhibit topoisomerase I, making it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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